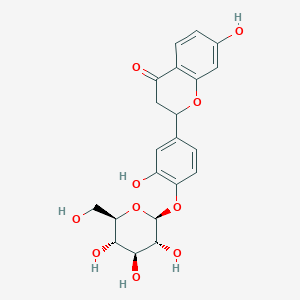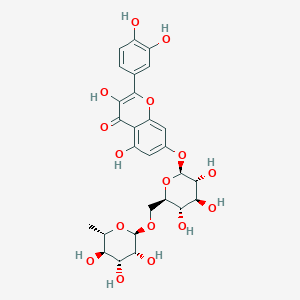
Quercetin-7-o-rutinoside
描述
Quercetin-7-o-rutinoside, also known as Rutin, is a flavonoid glycoside that combines the flavonol quercetin and the disaccharide rutinose. It is found in a variety of plants, including citrus fruits, buckwheat, and tea. This compound is known for its antioxidant, anti-inflammatory, and anti-carcinogenic properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: Quercetin-7-o-rutinoside can be synthesized through enzymatic glycosylation. One method involves the use of a recombinant rutinosidase enzyme from Aspergillus niger, which catalyzes the conversion of quercetin to this compound. This process is carried out under solid-state biocatalysis conditions, where both the substrate and product are mostly undissolved .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of rutin from plant sources such as buckwheat or citrus peels. The extraction process often employs liquid-solid extraction techniques using solvents like methanol or water-methanol mixtures. The extracted rutin is then purified through filtration and drying .
化学反应分析
Types of Reactions: Quercetin-7-o-rutinoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quercetin and other oxidation products.
Hydrolysis: Enzymatic hydrolysis using glycosidases can break down this compound into quercetin and rutinose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymes like β-glucosidases and α-rhamnosidases are used under mild conditions (pH 5-7, temperature 30-40°C).
Major Products:
Oxidation: Quercetin and various quinones.
Hydrolysis: Quercetin and rutinose.
科学研究应用
Quercetin-7-o-rutinoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and enzyme kinetics.
Biology: Investigated for its role in plant defense mechanisms and its antioxidant properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
作用机制
Quercetin-7-o-rutinoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. It also modulates various signaling pathways, including the inhibition of inflammatory cytokines and enzymes. Additionally, it has been shown to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic proteins .
相似化合物的比较
Quercetin-7-o-rutinoside is often compared with other flavonoid glycosides such as:
Quercetin-3-o-rutinoside (Rutin): Similar in structure but differs in the position of the glycosidic linkage.
Luteolin: Another flavonoid with similar antioxidant properties but different molecular targets.
This compound is unique due to its specific glycosylation, which enhances its solubility and bioavailability, making it more effective in various applications .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(31)20(34)23(37)26(40-8)39-7-15-18(32)21(35)24(38)27(43-15)41-10-5-13(30)16-14(6-10)42-25(22(36)19(16)33)9-2-3-11(28)12(29)4-9/h2-6,8,15,17-18,20-21,23-24,26-32,34-38H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTMALDHFAHOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quercetin 7-rutinoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147714-62-3 | |
| Record name | Quercetin 7-rutinoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 222 °C | |
| Record name | Quercetin 7-rutinoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


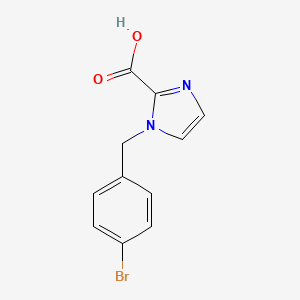
![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)
![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)
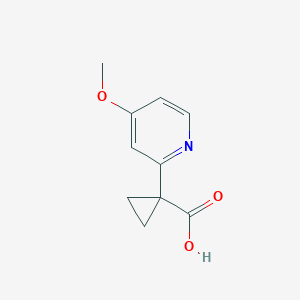
![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)
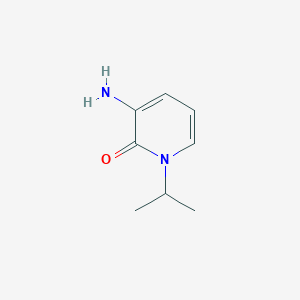
![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)
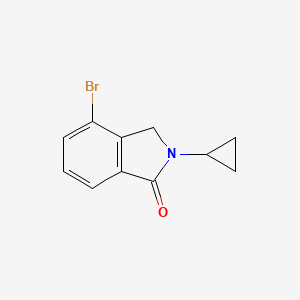
![6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027960.png)
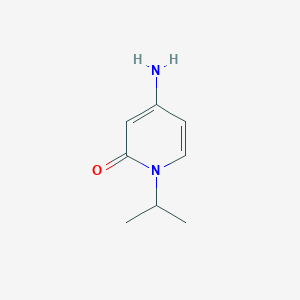
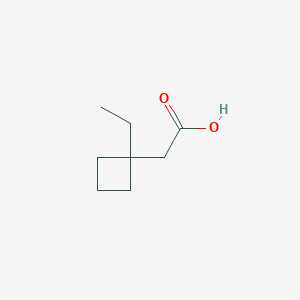
![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)
